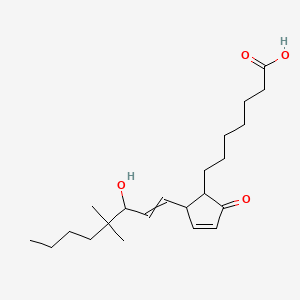
16,16-dimethyl Prostaglandin A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16,16-Dimethyl Prostaglandin A1 is a synthetic analog of prostaglandin A1, characterized by the addition of two methyl groups at the 16th carbon position. This modification enhances its stability and resistance to metabolic degradation. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, which play crucial roles in various biological processes, including inflammation, vascular tone regulation, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16,16-Dimethyl Prostaglandin A1 typically involves the chemical modification of prostaglandin A1One common approach is the use of methylating agents such as methyl iodide in the presence of a strong base like sodium hydride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like chromatography for purification. The production is carried out under controlled conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 16,16-Dimethyl Prostaglandin A1 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
16,16-Dimethyl Prostaglandin A1 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of prostaglandins and their analogs in various chemical reactions.
Biology: The compound is employed in studies investigating the role of prostaglandins in cellular processes, such as inflammation and cell signaling.
Mechanism of Action
The mechanism of action of 16,16-Dimethyl Prostaglandin A1 involves its interaction with specific prostaglandin receptors on the cell surface. These receptors are G-protein-coupled receptors (GPCRs) that mediate various intracellular signaling pathways. Upon binding to its receptor, this compound can modulate the activity of adenylate cyclase, leading to changes in cyclic AMP levels and subsequent activation of downstream signaling cascades. This results in the regulation of inflammation, vascular tone, and immune responses .
Comparison with Similar Compounds
Prostaglandin A1: The parent compound, which lacks the methyl groups at the 16th position.
16,16-Dimethyl Prostaglandin E1: Another analog with similar modifications but different biological activities.
Prostaglandin F2α: A structurally related compound with distinct physiological effects.
Uniqueness: 16,16-Dimethyl Prostaglandin A1 is unique due to its enhanced stability and resistance to metabolic degradation, making it a valuable tool in research and potential therapeutic applications. Its ability to inhibit viral replication in HSV and HIV infection systems without adversely affecting cellular DNA synthesis further highlights its significance .
Properties
IUPAC Name |
7-[2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQQHQGBBMYJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B10768201.png)
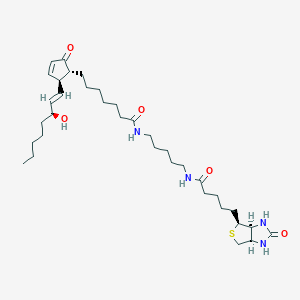
![(E)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10768218.png)
![(E)-N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-[2-methylpropyl-[(2-phenylphenyl)methyl]amino]pyrrolidin-2-yl]methyl]-3-[4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl]prop-2-enamide](/img/structure/B10768226.png)
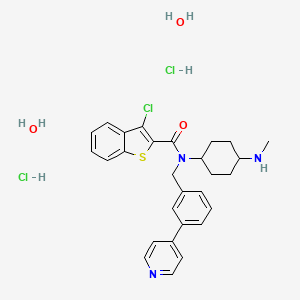
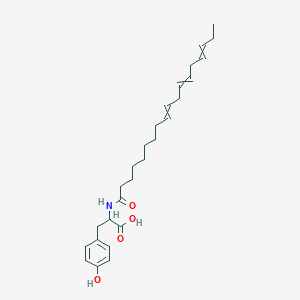
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[4-[3-amino-4-hydroxy-3-(hydroxymethyl)butyl]phenoxy]hexyl]pentanamide](/img/structure/B10768241.png)
![N-[[1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide](/img/structure/B10768242.png)
![alpha-D-Glucopyranoside, methyl, 2,3-bis(N-1,3-benzodioxol-5-ylcarbamate) 4-[N-[4-(ethoxycarbonyl)phenyl]carbamate]](/img/structure/B10768248.png)
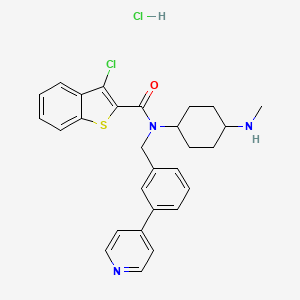
![(E)-7-[(1R,2R,3S,5S)-2-[(3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10768264.png)
![methyl N-[(2S)-1-[(5S)-5-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-4-azaspiro[2.4]heptan-4-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B10768270.png)
![N-[4-[4-(4-Methoxyphenoxy)-2,6-dimethylphenyl]-2-thiazolyl]-4-pyridinecarboxamide](/img/structure/B10768274.png)
